Rhododendrol

Overview

Description

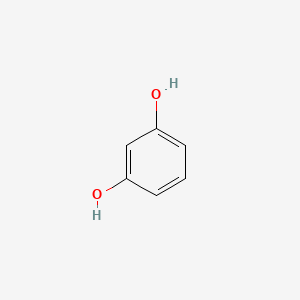

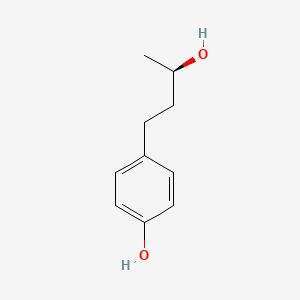

Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, is an organic compound with the formula C10H14O2 . It is a naturally occurring ingredient present in many plants, such as the Rhododendron . The phenolic compound was first developed in 2010 as a tyrosinase inhibitor for skin-lightening cosmetics .

Synthesis Analysis

This compound occurs as the glucoside rhododendrin in leaves of the Rhododendron, and it naturally occurs as a phenolic compound in plants such as Acer nikoense, Betula platyphylla, and the Chinese red birch Betula Alba . The compound can be obtained from alkylation of phenols . There are several ways to synthesize this compound. First, the synthesis can be achieved in six steps from benzaldehyde . The compound can also be prepared by reducing raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) with Raney nickel in EtOH .

Physical And Chemical Properties Analysis

This compound is a white solid powder with a chemical formula of C10H14O2 and a molar mass of 166.22 g/mol . It has a density of 1.1±0.1 g/cm3, a melting point of 68-71 °C, and a boiling point of 315.4±17.0 °C at 760 mmHg .

Scientific Research Applications

Rhododendrol and Skin Disorders

This compound has been a subject of interest in dermatology, particularly concerning skin pigmentation disorders. It has been used as a skin-whitening component due to its inhibitory effects on tyrosinase activity. However, this use has led to cases of this compound-induced leukoderma (RIL), a condition where white patches develop on the skin, similar to vitiligo but with different pathogenesis. Studies have sought to understand the morphological differences between RIL and vitiligo, aiming to clarify the pathogenesis of RIL (Tsutsumi et al., 2019).

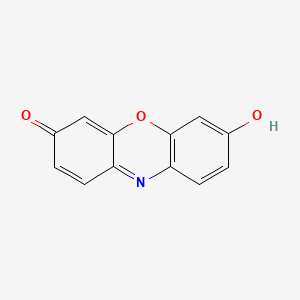

Mechanisms of this compound-Induced Cytotoxicity

This compound has been shown to induce the generation of hydroxyl radicals, which leads to melanocyte cytotoxicity. This process involves the transformation of this compound by tyrosinase into hydroxyl-rhododendrol, a compound cytotoxic to melanocytes. Studies have demonstrated that the generation of hydroxyl radicals is crucial for the cytotoxic effects of this compound on melanocytes, suggesting that mitigating oxidative stress might prevent or reduce the severity of this compound-induced leukoderma (Gabe et al., 2018).

This compound and Immunological Responses

Investigations have also explored the immunological aspects of RIL, hypothesizing that it might be an autoimmune disorder. Studies have shown that this compound can trigger T-cell responses to tyrosinase-derived self-peptides, indicating an autoimmune component in the pathogenesis of RIL. This discovery has implications for immunotherapy targeting melanoma, suggesting that this compound might be effective in treating melanomas by inducing an immune response against the melanoma cells (Takagi et al., 2015).

Pathophysiological Insights and Treatment Approaches

Further research has delved into the clinical findings and treatment options for RIL. The Rhododenol Research Team (RD-Team) has been pivotal in evaluating the efficacy of various treatments, including topical, oral, phototherapy, and surgical options. Among the treatments, ultraviolet light therapy has emerged as a highly effective method. Additionally, the use of oral vitamin D3 and topical prostaglandin derivatives has shown promising results in treating RIL. The studies emphasize the importance of patient education regarding the potential risks associated with skin-whitening agents and the early detection of contact dermatitis symptoms (Matsunaga et al., 2021).

Cytotoxicity and Melanocyte Survival Mechanisms

The relationship between this compound and melanocyte survival has been another area of focus. Research indicates that the cytotoxic effects of this compound on melanocytes are tyrosinase-dependent. This dependency plays a significant role in melanocyte survival after this compound exposure, with the capacity to maintain appropriate glutathione levels being a crucial factor in determining the survival or death of melanocytes. Enhancing glutathione levels might, therefore, offer a protective effect against this compound-induced cytotoxicity and aid in repigmentation processes (Kondo et al., 2016).

Mechanism of Action

Target of Action

Rhododendrol, also known as 4-[(3R)-3-hydroxybutyl]phenol, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanocytes, which are involved in melanogenesis .

Mode of Action

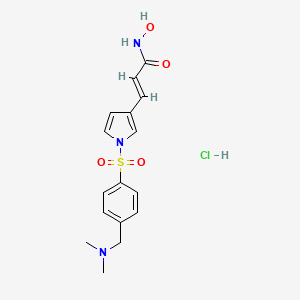

This compound competes with tyrosine for hydroxylation by tyrosinase, thereby interfering with melanin synthesis . It is catalyzed by tyrosinase to produce toxic metabolites, such as RD-cyclic catechol . These reactive metabolites cause melanocyte cytotoxicity via a tyrosinase-dependent mechanism .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of the compound via tyrosinase-catalyzed reactions . The oxidation of this compound produces RD-quinone, which gives rise to secondary quinone products .

Pharmacokinetics

It has been found that this compound is reduced to its active metabolite in human liver microsomes and cytosol .

Result of Action

The action of this compound results in the suppression of melanin synthesis, leading to skin depigmentation . This effect has been utilized in skin-lightening cosmetics . It has been reported to cause a skin condition called rd-induced leukoderma .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, the presence of other compounds in the environment, such as those found in cosmetics, can also impact the action and efficacy of this compound .

Safety and Hazards

Rhododendrol is cytotoxic and can cause harm if swallowed or cause serious eye irritation . It has been found to cause liver damage, kidney damage, and even death in some cases . It can also interact with certain medications, leading to serious side effects . Additionally, it can cause nausea, vomiting, and diarrhea .

Future Directions

The Rhododenol Research Team (RD-Team) was formed and commissioned by Kanebo Cosmetics Inc. to conduct research in treatments of Rhododendrol-induced leukoderma (RDL), to evaluate effective treatment options from a medical standpoint, and provide information to a wide range of people . They aim to provide a wide range of information regarding the pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments .

properties

IUPAC Name |

4-[(3R)-3-hydroxybutyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198211 | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501-96-2 | |

| Record name | (αR)-4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhododendrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97PTR2F3Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

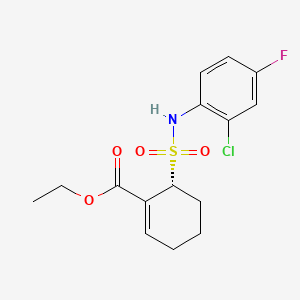

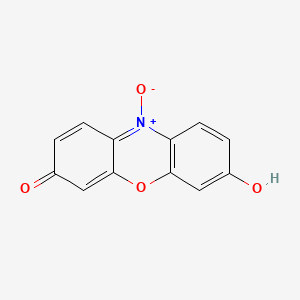

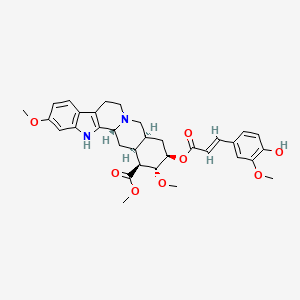

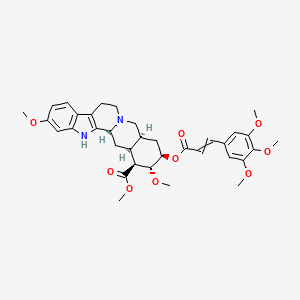

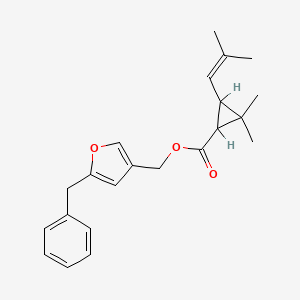

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

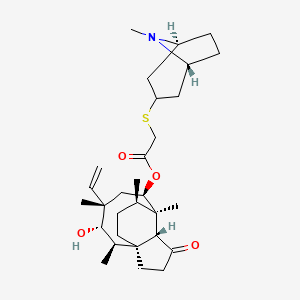

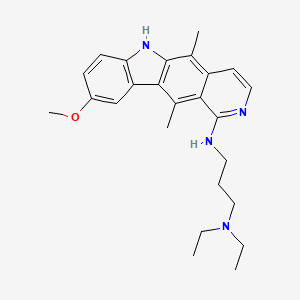

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.